molecular formula C11H13NO2 B3204000 N-(1-(Hydroxymethyl)cyclopropyl)benzamide CAS No. 1026348-50-4

N-(1-(Hydroxymethyl)cyclopropyl)benzamide

Cat. No. B3204000
M. Wt: 191.23 g/mol
InChI Key: BWFFMOXEAMVPJI-UHFFFAOYSA-N
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Description

“N-(1-(Hydroxymethyl)cyclopropyl)benzamide” is a chemical compound with the linear formula C11H15NO2 . It has a CAS number of 13973-26-7 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-(1-(Hydroxymethyl)cyclopropyl)benzamide” is represented by the linear formula C11H15NO2 . The molecular weight of this compound is 193.248 .

Scientific Research Applications

Oxidation Studies

Research by Constantino and Iley (2004) explored the oxidation of tertiary benzamides, including N-(1-(Hydroxymethyl)cyclopropyl)benzamide, using a 5,10,15,20-tetraphenylporphyrinatoiron(III) chloride-Bu'(t)OOH system. This study highlighted the reaction mechanism and product formation, providing insights into the chemical behavior of these compounds (Constantino & Iley, 2004).

Synthesis of Complex Molecules

Ladd, Roman, and Charette (2013) demonstrated the synthesis of benzo[c]azepine-1-ones through a palladium-catalyzed, silver-promoted intramolecular cyclization of cyclopropyl benzamides. This work is significant for producing biologically important molecules efficiently from simple starting materials (Ladd, Roman, & Charette, 2013).

Kinetics in Aqueous Reactions

Tenn, French, and Nagorski (2001) investigated the kinetics of the reaction of N-(hydroxymethyl)benzamide derivatives in water. Their study provides valuable data on the rate constants and reaction mechanisms under different catalytic conditions (Tenn, French, & Nagorski, 2001).

Antimicrobial Studies

Research by Raju et al. (2010) synthesized and tested a series of cyclopropyl-1H-pyrazol-5-amine benzamides, including derivatives of N-(1-(Hydroxymethyl)cyclopropyl)benzamide, for their antimicrobial properties. This study contributed to understanding structure-activity relationships in developing new therapeutic agents (Raju et al., 2010).

Safety And Hazards

Sigma-Aldrich provides this product to researchers as-is and makes no representation or warranty with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . For safety, it’s recommended to obtain special instructions before use, do not handle until all safety precautions have been read and understood, use personal protective equipment as required, and avoid release to the environment .

properties

IUPAC Name

N-[1-(hydroxymethyl)cyclopropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-8-11(6-7-11)12-10(14)9-4-2-1-3-5-9/h1-5,13H,6-8H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWFFMOXEAMVPJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CO)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(Hydroxymethyl)cyclopropyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Setzer, G Forcher, F Boeda… - European Journal of …, 2014 - Wiley Online Library
The 1,2‐dianion reactivity of the reagent generated from EtMgBr and titanium isopropoxide was illustrated when N‐acyl cyanohydrins were used as substrates (>20 examples), giving …
CJ Bungard, GD Hartman, JJ Manikowski… - Bioorganic & medicinal …, 2011 - Elsevier
A series of partial agonists of the Glucocorticoid Receptor were prepared targeting reduced transactivation activity, while maintaining significant transrepression activity. Incorporation of …
Number of citations: 22 www.sciencedirect.com

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